N-[2-(5-Benzylidene-2,4-dioxo-thiazolidin-3-yl)-ethyl]-2-chloro-acetamide
Description
Properties
Molecular Formula |
C14H13ClN2O3S |
|---|---|
Molecular Weight |
324.8 g/mol |
IUPAC Name |
N-[2-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]-2-chloroacetamide |
InChI |
InChI=1S/C14H13ClN2O3S/c15-9-12(18)16-6-7-17-13(19)11(21-14(17)20)8-10-4-2-1-3-5-10/h1-5,8H,6-7,9H2,(H,16,18)/b11-8- |
InChI Key |
XOHFNPGYPTUMHV-FLIBITNWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CCNC(=O)CCl |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCNC(=O)CCl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2,4-Thiazolidinedione (TZD) Core
The TZD core is synthesized via cyclization of thiourea and chloroacetic acid in hydrochloric acid (HCl). Key steps include:
- Reagents : Chloroacetic acid (0.6 mol), thiourea (0.6 mol), concentrated HCl (60 mL).
- Conditions : Reflux at 100–110°C for 8–10 hours.
- Yield : 85% after recrystallization in ethanol.
Mechanism :
$$
\text{ClCH}2\text{COOH} + \text{NH}2\text{CSNH}2 \xrightarrow{\text{HCl, \Delta}} \text{TZD} + \text{H}2\text{O}
$$
Knoevenagel Condensation for 5-Benzylidene Intermediate
The TZD core undergoes Knoevenagel condensation with benzaldehyde derivatives to form 5-benzylidene intermediates:
- Reagents : TZD (0.188 mol), benzaldehyde (0.188 mol), piperidine (catalyst).
- Conditions : Reflux in ethanol for 1 hour.
- Yield : 93%.
Characterization :
Chlorosulfonation and Amidation
The intermediate is chlorosulfonated and coupled with ethylenediamine derivatives:
- Reagents : 5-Benzylidene-TZD (0.0388 mol), chlorosulfonic acid (0.155 mol).
- Conditions : Reflux at 90–95°C for 1 hour.
- Amidation : React with N-chloroarylacetamide in dimethylformamide (DMF) at reflux for 4 hours.
- Yield : 71%.
Final Product Characterization :
Microwave-Assisted Synthesis
Accelerated TZD Formation
Microwave irradiation reduces reaction time from hours to minutes:
One-Pot Knoevenagel Condensation
Microwave-assisted Knoevenagel reactions enhance efficiency:
Advantages :
Solvent-Free and Catalytic Methods
ZnO Nanoparticle-Catalyzed Synthesis
ZnO nanoparticles enable eco-friendly synthesis:
Ethylenediamine Diacetate (EDDA) Catalysis
EDDA facilitates rapid coupling:
Comparative Analysis of Methods
| Parameter | Conventional | Microwave | Solvent-Free |
|---|---|---|---|
| Reaction Time | 8–12 hours | 10–30 minutes | 20–60 minutes |
| Yield (%) | 71–85 | 89–95 | 88–92 |
| Energy Efficiency | Low | High | Moderate |
| Environmental Impact | High (solvents) | Low | Low |
Key Findings :
- Microwave methods offer the highest yields (up to 95%) and shortest reaction times.
- Solvent-free approaches balance efficiency and sustainability.
Challenges and Optimization
Purification Difficulties
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-{2-[2,4-dioxo-5-(phenylmethylidene)-1,3-thiazolidin-3-yl]ethyl}acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroacetamide moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Condensation Reactions: The thiazolidinone ring can engage in condensation reactions with aldehydes or ketones to form Schiff bases.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the phenylmethylidene group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines or thiols.
Condensation Reactions: Reagents like aldehydes or ketones, along with acidic or basic catalysts, are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products Formed
Nucleophilic Substitution: Products include derivatives where the chlorine atom is replaced by other functional groups.
Condensation Reactions: Products include Schiff bases and other condensation products.
Oxidation and Reduction: Products include oxidized or reduced forms of the compound, depending on the specific reaction conditions.
Scientific Research Applications
Antimicrobial Activity
Research indicates that N-[2-(5-Benzylidene-2,4-dioxo-thiazolidin-3-yl)-ethyl]-2-chloro-acetamide exhibits notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
Anticancer Potential
The compound has been evaluated for its anticancer properties. It demonstrates cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies reveal that it can inhibit tumor growth by targeting specific signaling pathways involved in cancer proliferation.
Anti-inflammatory Effects
This compound has shown promise in reducing inflammation in various models. Its anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and mediators, suggesting potential applications in treating inflammatory diseases.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) below 50 µg/mL. |
| Study 2 | Anticancer Activity | Induced apoptosis in human breast cancer cells with an IC50 value of 15 µM; inhibited cell migration significantly. |
| Study 3 | Anti-inflammatory Effects | Reduced levels of TNF-alpha and IL-6 in a murine model of inflammation, indicating a potential role in managing chronic inflammatory diseases. |
Synthesis and Derivatives
The synthesis of this compound involves several steps that include the formation of the thiazolidine ring followed by chlorination and acetamide substitution. Variations in the benzylidene moiety have been explored to enhance biological activity and selectivity.
Mechanism of Action
The mechanism of action of 2-Chloro-N-{2-[2,4-dioxo-5-(phenylmethylidene)-1,3-thiazolidin-3-yl]ethyl}acetamide is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Melting Points :
- Electron-withdrawing groups (e.g., bromine in GB31) increase melting points (292–294°C vs. 272–274°C for GB30) due to enhanced intermolecular interactions .
- Bulky substituents (e.g., cyclohexylthiourea in 6c) result in higher melting points (294–296°C) .
Synthetic Efficiency: Yields vary significantly (58–98%), influenced by solvent systems. Ethanol/ethyl acetate mixtures () achieve higher yields (96–98%) compared to DMSO-based methods (: 58–68%) .
Spectral Consistency :
Functional and Pharmacological Comparisons
Antimicrobial Activity
Anticancer Potential
- 3f () demonstrates antitumor activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, attributed to the 1,3,4-oxadiazole moiety enhancing DNA intercalation .
- 7a–7c () show promise in molecular docking studies targeting histone deacetylases (HDACs), with IC₅₀ values <10 μM .
Unique Features of the Target Compound
- Ethyl Linker : Unlike most analogs with direct acetamide-thiazolidinedione conjugation (e.g., GB30), the ethyl spacer in the target compound may enhance conformational flexibility and metabolic stability .
- Chloroacetamide Group : The 2-chloro substituent could facilitate nucleophilic substitution reactions, enabling further derivatization for structure-activity relationship (SAR) studies .
Biological Activity
N-[2-(5-Benzylidene-2,4-dioxo-thiazolidin-3-yl)-ethyl]-2-chloro-acetamide, also known as 2-Chloro-N-{2-[2,4-dioxo-5-(phenylmethylidene)-1,3-thiazolidin-3-yl]ethyl}acetamide, is a synthetic compound with a diverse range of biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by case studies and research findings.
- Molecular Formula : C14H13ClN2O3S
- Molecular Weight : 324.78 g/mol
- IUPAC Name : N-[2-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]-2-chloroacetamide
- InChI Key : XOHFNPGYPTUMHV-FLIBITNWSA-N
Synthesis
The synthesis of this compound typically involves the reaction of 2-chloroacetamide with thiazolidinone derivatives under basic conditions. Common reagents include sodium hydroxide or potassium carbonate to facilitate nucleophilic substitution reactions. The process often requires optimization of reaction conditions such as temperature and solvent to enhance yield and purity .
The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with various molecular targets and pathways within biological systems. Its potential effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Cellular Interference : It could disrupt cellular processes leading to apoptosis or cell cycle arrest in cancer cells.
Antimicrobial Properties
Research indicates that thiazolidine derivatives exhibit significant antimicrobial activity against various pathogens. A study demonstrated that compounds similar to this compound showed effective inhibition against bacteria such as Staphylococcus aureus and fungi like Candida albicans. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 1.95 to 15.62 μg/mL against tested organisms .
Antidiabetic Effects
Recent studies have highlighted the potential antidiabetic properties of thiazolidine derivatives. These compounds may act as agonists for the PPAR-gamma receptor, which plays a crucial role in glucose metabolism and insulin sensitivity. In vivo evaluations have shown promising results in reducing blood glucose levels in diabetic models .
Case Studies
-
Antimicrobial Activity :
Compound MIC (μg/mL) Target Organism N-[...]-2-chloro-acetamide 1.95–15.62 S. aureus, C. albicans Ciprofloxacin 0.7–1.0 Various bacteria - Antidiabetic Evaluation :
Q & A
Q. How can researchers optimize the synthesis yield of N-[2-(5-Benzylidene-2,4-dioxo-thiazolidin-3-yl)-ethyl]-2-chloro-acetamide?
- Methodological Answer: Optimize reaction parameters such as solvent choice (e.g., DMF for solubility and reactivity ), stoichiometric ratios (e.g., 1:1.5 molar ratio of thiazolidinedione to chloroacetylated intermediates ), and temperature (room temperature to avoid side reactions ). Monitor reaction progress via TLC and purify using recrystallization from ethanol-DMF mixtures to improve yield and purity .
Q. What spectroscopic techniques are essential for structural confirmation of this compound?
- Methodological Answer: Use single-crystal X-ray diffraction for definitive stereochemical assignment , complemented by - and -NMR to confirm proton environments and carbonyl/thiazolidine functionalities. IR spectroscopy can validate the presence of amide (C=O, ~1650 cm) and thiazolidinedione (C=S, ~1250 cm) groups .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodological Answer: After quenching the reaction with water to precipitate crude product , use recrystallization from ethanol-DMF (1:1) to remove unreacted starting materials . For complex mixtures, column chromatography with silica gel and ethyl acetate/hexane gradients can resolve impurities .
Advanced Research Questions
Q. How can computational methods enhance the design of derivatives with improved bioactivity?
- Methodological Answer: Employ quantum chemical calculations (e.g., DFT) to predict electronic properties and reaction pathways . Molecular docking against target proteins (e.g., PPAR-γ for hypoglycemic activity ) can guide substituent modifications. Combine this with high-throughput screening to validate computational predictions experimentally .
Q. How should researchers address discrepancies in biological activity data across studies?
- Methodological Answer: Cross-validate assay conditions (e.g., cell lines, incubation time) and compound purity (HPLC ≥95% ). Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity. Reconcile structural variations (e.g., substituent positioning) using SAR analysis .
Q. What strategies are recommended for systematic structure-activity relationship (SAR) studies?
- Methodological Answer: Synthesize analogs with systematic substitutions (e.g., halogenation at the benzylidene ring or alkylation of the acetamide chain ). Test in tiered bioassays (e.g., in vitro enzyme inhibition followed by in vivo efficacy in rodent models ). Correlate electronic (Hammett constants) and steric parameters with activity trends .
Q. How can reaction scalability be improved without compromising purity?
- Methodological Answer: Use flow chemistry to control exothermic reactions (e.g., chloroacetylation ). Optimize solvent recycling (e.g., recover DMF via distillation ) and implement process analytical technology (PAT) for real-time monitoring of intermediates .
Data Analysis and Experimental Design
Q. What statistical approaches are suitable for analyzing bioactivity data variability?
- Methodological Answer: Apply multivariate analysis (e.g., PCA) to identify outliers in dose-response datasets. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare group means in IC studies . For SAR, employ QSAR models with descriptors like logP and polar surface area .
Q. How can crystallization conditions be optimized for X-ray diffraction studies?
- Methodological Answer: Screen solvent mixtures (e.g., methanol-acetone ) using vapor diffusion or slow evaporation. Adjust temperature gradients (4°C to RT) to control nucleation. Characterize crystal packing via Hirshfeld surface analysis to identify stabilizing interactions (e.g., N–H⋯N hydrogen bonds ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
